3,5-Dibromophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3,5-dibromophenylboronic acid often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, various thiophene derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the versatility of arylboronic acids in forming biologically and materially significant compounds (Ikram et al., 2015). Additionally, palladium-catalyzed reactions have been employed for the synthesis of 1-alkenylboronic acid esters, showcasing the utility of boronic acids in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).
Molecular Structure Analysis
The molecular structure of 3,5-dibromophenylboronic acid derivatives and their complexes has been elucidated through various techniques, including X-ray diffraction. For example, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides were characterized, revealing the κ3-SCS coordination and the peculiarities of chemical bonding, indicating the structural versatility of boronic acid derivatives (Kozlov et al., 2008).
Chemical Reactions and Properties
3,5-Dibromophenylboronic acid participates in various chemical reactions, including the aforementioned Suzuki coupling, which is instrumental in synthesizing complex organic molecules. These reactions underscore the compound's reactivity and its potential in creating diverse chemical structures with specific properties and activities (Ikram et al., 2015).
Physical Properties Analysis
The physical properties of 3,5-dibromophenylboronic acid derivatives can be studied through spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Such analyses provide insights into the conformations, stability, and electronic structures of these compounds, which are crucial for understanding their reactivity and applications in various fields (Karabacak et al., 2014).
Chemical Properties Analysis
The chemical properties of 3,5-dibromophenylboronic acid, such as its reactivity in coupling reactions and the formation of complexes with metals, highlight its utility in organic synthesis and material science. These properties are essential for the development of new synthetic strategies and the production of novel materials with specific functionalities (Ikram et al., 2015).
Scientific Research Applications
Catalysis : A derivative, 3,5-bis(perfluorodecyl)phenylboronic acid, has been identified as a green catalyst for direct amide condensation reactions, attributed to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).
Organocatalysis : The compound 3,5-bis(pentafluorosulfanyl)phenylboronic acid 1 serves as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes (Yang et al., 2012).
Synthesis of Boron Compounds : 3-Aminophenylboronic acid is used to synthesize calix-like macrocyclic boron compounds with various aliphatic alcohols (Barba et al., 2009).
Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of 3,5-Dibromophenylboronic acid, are promising for advanced bio-applications, particularly in drug delivery systems and biosensors, due to their unique interactions with sugars and sialic acids (Lan & Guo, 2019).
Antibacterial Agents : 5-Trifluoromethyl-2-formylphenylboronic acid displays potential as an antibacterial agent, with activity against various fungi and bacteria (Adamczyk-Woźniak et al., 2020).
Cancer Research : Phenylboronic acid and benzoxaborole derivatives have shown antiproliferative and proapoptotic properties in cancer cells, indicating potential applications in experimental oncology (Psurski et al., 2018).
Insulin Delivery : Phenylboronic acid-based glucose-responsive nanoparticles, including those derived from 3,5-Dibromophenylboronic acid, are being explored for insulin delivery (Ma & Shi, 2014).
Safety And Hazards
properties
IUPAC Name |
(3,5-dibromophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLCGDZYFKINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370447 | |
Record name | 3,5-Dibromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromophenylboronic acid | |
CAS RN |
117695-55-3 | |
Record name | 3,5-Dibromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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